N-cyclohexyl-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c21-15-6-4-9-17(12-15)25-14-24(13-19(26)23-16-7-2-1-3-8-16)29(27,28)18-10-5-11-22-20(18)25/h4-6,9-12,16H,1-3,7-8,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDONRANKWRXFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-cyclohexyl-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a pyrido-thiadiazin core that has been associated with various biological activities. The compound's molecular formula is with a molecular weight of approximately 418.49 g/mol .
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its pharmacological properties and potential therapeutic applications.
Antiviral Activity
Recent research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that certain derivatives can inhibit viral replication by targeting specific viral proteins . The molecular dynamics simulations conducted suggest strong binding affinity to viral targets, which could be beneficial in treating viral infections such as COVID-19.
Antifungal Activity
The antifungal efficacy of related compounds has been documented. A structure-activity relationship (SAR) analysis revealed that modifications on the thiadiazin core could enhance antifungal potency. For example, compounds with similar scaffolds demonstrated IC50 values in the low micromolar range against various fungal strains . This suggests that N-cyclohexyl derivatives may also possess antifungal properties worth investigating.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and fungal metabolism.
- Receptor Interaction : The ability to interact with specific receptors can modulate cellular pathways critical for pathogen survival and proliferation.
- Molecular Docking Studies : Computational studies indicate favorable interactions between the compound and target proteins, supporting its potential as a lead compound for drug development.
Case Studies
Several case studies have highlighted the biological activity of N-cyclohexyl derivatives:
- Case Study 1 : A study focused on the antiviral properties of a related compound demonstrated a significant reduction in viral load in vitro when treated with concentrations as low as 1 µM . This study underscores the potential for further development into therapeutic agents against viral diseases.
- Case Study 2 : An investigation into antifungal activity revealed that derivatives of N-cyclohexyl compounds exhibited MIC values lower than 0.1 µg/mL against resistant fungal strains . This highlights their potential utility in treating infections caused by resistant pathogens.
Data Tables
The following tables summarize key findings related to the biological activity of N-cyclohexyl derivatives:
| Activity Type | Compound | IC50/MIC Value (µM) | Tested Strain/Target |
|---|---|---|---|
| Antiviral | N-cyclohexyl derivative | 1 µM | SARS-CoV-2 |
| Antifungal | Similar thiadiazin compound | 0.055 µM | Candida albicans |
| Antifungal | Similar thiadiazin compound | 0.079 µM | Aspergillus fumigatus |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
The pyrido-thiadiazine core distinguishes the target compound from benzothiazine or thiazolidinone-based analogs. For example:
- N-(2-chlorophenyl)-2-(1,1-dioxido-4-phenyl-pyrido-thiadiazin-2-yl)acetamide () shares the sulfone and acetamide groups but replaces the 3-fluorophenyl with a chlorophenyl substituent.
- 2-(3,4-Dimethyl-pyrazolo-benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide () features a pyrazolo-benzothiazin core. The dimethyl groups and fluorobenzyl side chain likely increase lipophilicity, affecting membrane permeability versus the target compound’s cyclohexyl group .
Substituent Effects on Bioactivity
- Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity and hydrogen-bonding capacity (as in the target compound’s 3-fluorophenyl group) may improve binding to enzymes or receptors compared to chlorine’s bulkier profile.
- N-Cyclohexylacetamide vs.
Sulfone Group Contributions
The 1,1-dioxido (sulfone) group in the target compound and analogs (e.g., –8) increases polarity and hydrogen-bond acceptor capacity, improving solubility and crystal packing (as noted in hydrogen-bonding studies, ). This contrasts with non-sulfonated thiadiazines, which may exhibit reduced aqueous solubility .
Pharmacological and Physical Property Analysis
Table 1: Comparative Data for Key Analogs
Key Findings:
- Antimicrobial Potential: Thiazolidinone and pyrano-thiazole analogs () exhibit antimicrobial activity, suggesting the target compound’s sulfur-rich core may share similar mechanisms, such as disrupting microbial cell membranes or enzymes .
- Thermal Stability : High melting points (e.g., 302–304°C for ’s compound) correlate with sulfone groups and aromatic stacking, implying the target compound may also exhibit robust thermal stability .
- Solubility: Sulfone-containing analogs (e.g., –8) are likely more water-soluble than non-sulfonated variants, critical for bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
